molecular formula C19H18N4O3 B2940539 (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035018-76-7

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2940539
CAS RN: 2035018-76-7
M. Wt: 350.378
InChI Key: WQJSUCZPBOOPDX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and inflammation.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Application in Synthesizing Diverse Derivatives : This compound has been used in the synthesis of various heterocyclic compounds. For instance, its derivatives like pyrimidino, pyridino, and pyrrolo derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating its utility in creating biologically active molecules (Al-Haiza, Mostafa, & El-kady, 2003).

Synthesis and Reactivity

  • Role in Synthesizing New Compounds with Biological Activities : It's involved in the synthesis of novel compounds like pyrimidines, pyrazoles, isoxazoles, and others. These synthesized compounds were characterized and evaluated for antimicrobial activities (El Azab & Khaled, 2015).

Medicinal Chemistry

  • In Analgesic and Antiparkinsonian Drugs : Derivatives of this compound have been used in the preparation of various substituted pyridine derivatives, showing significant analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Antifungal Agents

  • Potential in Antifungal Applications : Some derivatives have been prepared and evaluated for their antifungal activity against various fungal species, showcasing its potential use in antifungal medication development (Alauddin & Fatima, 2012).

Spectroscopic and Computational Study

  • Role in Pyrrole Chalcone Derivative Synthesis : This compound has been used in synthesizing pyrrole chalcone derivatives, which are characterized using spectroscopic techniques and quantum chemical calculations. This highlights its role in detailed molecular structure analysis and predictions (Singh, Rawat, & Sahu, 2014).

Antipsychotic Drug Development

  • Use in Antipsychotic Agent Synthesis : It plays a role in synthesizing butyrophenones with affinity for dopamine and serotonin receptors, indicating its relevance in developing antipsychotic drugs (Raviña et al., 2000).

Anti-Cancer Activities

  • Potential in Cancer Treatment : Certain derivatives have been found to exhibit significant anti-cancer activities against various human tumor cell lines, suggesting its application in cancer therapy (Singh & Paul, 2006).

properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJSUCZPBOOPDX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.